1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Overview
Description
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is a chemical compound with the formula C8H6F2O . It is an aromatic compound that contains fluorine atoms .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Scientific Research Applications
Applications in Organic Synthesis and Chemical Development
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one and its derivatives have been utilized in various organic synthesis and chemical development processes. The compound has been employed in the deoxyfluorination of carboxylic acids to afford various acyl fluorides, a process facilitated by a bench-stable fluorination reagent, CpFluor (Wang et al., 2021). The compound's analogues have also played a pivotal role in the discovery and process development of fosfluconazole, a water-soluble prodrug of Diflucan, highlighting the compound's significance in drug development (Bentley et al., 2002).
Advancements in Analytical Methods
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one has been instrumental in the development of advanced analytical methods. A study conducted by Devanna and Reddy (2016) showcased a validated analytical method using LC-MS/MS coupled with positive electrospray ionization for the quantification of genotoxic impurity and its precursor in fluconazole, emphasizing the compound's significance in ensuring drug purity and safety (Devanna & Reddy, 2016).
Contributions in Material Science
The compound's derivatives have also found applications in material science. Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices, demonstrating the compound's utility in the field of electronics and photonics (Li et al., 2012).
Role in Organic Chemistry
In the realm of organic chemistry, the compound has been involved in various synthesis processes. For instance, Heravi and Motamedi (2004) utilized the compound's structure in the synthesis of fluconazole analogues, showcasing its versatility in chemical synthesis (Heravi & Motamedi, 2004). Additionally, the compound's derivatives have been used in the synthesis of CF3‐substituted 1,1‐diarylethenes, indicating its importance in creating structurally complex and functional organic compounds (Alkhafaji et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGRSSBMVUSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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